molecular formula C14H13N3 B1335320 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine CAS No. 512810-08-1

1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

Cat. No. B1335320
CAS RN: 512810-08-1
M. Wt: 223.27 g/mol
InChI Key: WWWNMQLKBLTLSP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It can also include studying its spectral properties .

Scientific Research Applications

Organic Synthesis Intermediates

1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine: serves as a versatile intermediate in organic synthesis. Its naphthylmethyl moiety can participate in various chemical reactions, making it a valuable precursor for synthesizing complex molecules. For instance, it can be used to create novel selenyl acetic acid derivatives, which have shown potential in synthesizing compounds with antibacterial and antifungal properties .

Fungicidal Applications

This compound has been explored for its fungicidal properties, particularly against Rhizoctonia solani , a plant pathogen responsible for various crop diseases. Research indicates that derivatives of this compound can disrupt the cell wall and membrane synthesis of the fungus, leading to its inhibition .

Biological Activity Studies

The naphthalene core of the compound is of interest due to its presence in many biologically active molecules. Studies have focused on the naturally occurring naphthalenes, summarizing their occurrence, isolation, identification, biosynthesis, and biological activities, which can provide insights into the potential applications of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine in medicinal chemistry .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and unanswered questions about its behavior .

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWNMQLKBLTLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260709
Record name 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

CAS RN

512810-08-1
Record name 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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